Unii-E3T5xxy9HX
Overview
Description
AZD-5991 is under investigation in clinical trial NCT03218683 (Study of AZD5991 in Relapsed or Refractory Haematologic Malignancies.).
Mcl-1 Inhibitor AZD5991 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1; Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, AZD5991 binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins, and promoting apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.
Mechanism of Action
Target of Action
Unii-E3T5xxy9HX, also known as AZD-5991, primarily targets the protein MCL-1 (Myeloid Cell Leukemia-1). MCL-1 is an anti-apoptotic member of the BCL-2 family, which plays a crucial role in cell survival by inhibiting apoptosis (programmed cell death). Overexpression of MCL-1 is often associated with various cancers, making it a significant target for cancer therapy .
Mode of Action
AZD-5991 binds to MCL-1, inhibiting its function. By binding to MCL-1, AZD-5991 prevents MCL-1 from interacting with pro-apoptotic proteins such as BAK and BAX. This inhibition allows these pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis, leading to cell death. This mechanism is particularly effective in cancer cells that rely on MCL-1 for survival .
Biochemical Pathways
The primary biochemical pathway affected by AZD-5991 is the intrinsic (mitochondrial) apoptotic pathway. By inhibiting MCL-1, AZD-5991 promotes the activation of BAK and BAX, which leads to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytosol, activating caspases that execute apoptosis. The downstream effects include the activation of caspase-9 and caspase-3, leading to the systematic dismantling of the cell .
Pharmacokinetics
The pharmacokinetic profile of AZD-5991 includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on AZD-5991’s pharmacokinetics are limited, it is generally understood that the compound is designed for optimal bioavailability and stability. The compound’s absorption and distribution are crucial for reaching therapeutic concentrations at the target site. Metabolism primarily occurs in the liver, and the compound is excreted through renal and biliary pathways .
Result of Action
The molecular and cellular effects of AZD-5991’s action include the induction of apoptosis in cancer cells. By inhibiting MCL-1, AZD-5991 effectively reduces the survival of cancer cells, leading to their death. This action can result in the reduction of tumor size and the inhibition of cancer progression. The compound’s efficacy in inducing apoptosis makes it a promising candidate for treating cancers with high MCL-1 expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of AZD-5991. For instance, the compound’s stability might be affected by the acidic microenvironment of tumors. Additionally, interactions with other drugs or biomolecules can modulate its effectiveness. Understanding these factors is crucial for optimizing the therapeutic use of AZD-5991 in different clinical settings .
Biochemical Analysis
Cellular Effects
Unii-E3T5xxy9HX has been studied for its effects on various types of cells, particularly in the context of hematologic malignancies . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes it affects are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCEQAXHPIRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34ClN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098260 | |
Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2143061-82-7, 2143010-83-5 | |
Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD-5991 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5991 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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